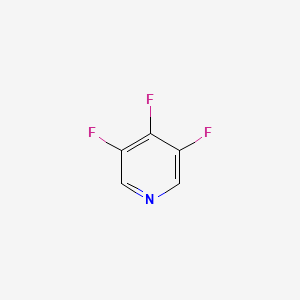

3,4,5-Trifluoropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4,5-trifluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3N/c6-3-1-9-2-4(7)5(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCKWONYIDVFISR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583254 | |

| Record name | 3,4,5-Trifluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67815-54-7 | |

| Record name | 3,4,5-Trifluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-trifluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4,5-Trifluoropyridine for Researchers and Drug Development Professionals

Introduction: The Strategic Value of Fluorination in Pyridine Scaffolds

The deliberate introduction of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical design. The unique electronic properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa. Within the privileged class of pyridine-based compounds, polyfluorination offers a powerful tool to fine-tune these properties. 3,4,5-Trifluoropyridine emerges as a particularly intriguing building block, presenting a unique pattern of electron-withdrawing groups that significantly activates the pyridine ring for further functionalization. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, offering a technical resource for scientists leveraging this versatile intermediate in their research and development endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectral characteristics is fundamental to its application in synthesis and analysis.

Physical Properties

This compound is a colorless liquid at room temperature. Its key physical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 67815-54-7 | [1] |

| Molecular Formula | C₅H₂F₃N | [1] |

| Molecular Weight | 133.07 g/mol | [1] |

| Boiling Point | 85-87 °C | [2] |

| Melting Point | 188-190 °C | [2] |

| Density (Predicted) | 1.396 ± 0.06 g/cm³ | [2] |

| Storage Temperature | 2-8°C under inert gas | [2] |

Spectroscopic Characterization

The spectroscopic data for this compound are critical for its identification and for monitoring reactions in which it is a reactant or product.

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the two equivalent protons at the 2- and 6-positions. The exact chemical shift would be influenced by the electron-withdrawing effects of the three fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will provide information about the five carbon atoms in the pyridine ring. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants.

-

¹⁹F NMR: The fluorine NMR spectrum is particularly informative. Due to the symmetry of the molecule, two signals are expected: one for the fluorine atom at the 4-position and another for the two equivalent fluorine atoms at the 3- and 5-positions. The coupling patterns between these fluorine nuclei will provide valuable structural confirmation.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to C-F stretching vibrations, typically in the 1100-1400 cm⁻¹ region. Aromatic C-H and C=N stretching vibrations will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 133. Subsequent fragmentation patterns can provide further structural information. The exact mass is calculated to be 133.01393355 Da.[1]

Synthesis of this compound

The synthesis of the precursor, 3,4,5-trichloropyridine, can be accomplished through various methods, including the chlorination of pyridine or substituted pyridines.[3]

Proposed Experimental Protocol: Fluorination of 3,4,5-Trichloropyridine

This protocol is a representative procedure based on established methods for the fluorination of polychlorinated pyridines.[4]

Materials:

-

3,4,5-Trichloropyridine

-

Anhydrous potassium fluoride (spray-dried)

-

Phase-transfer catalyst (e.g., tetraphenylphosphonium bromide)

-

High-boiling aprotic solvent (e.g., N-methylpyrrolidone or sulfolane)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dried reaction vessel equipped with a mechanical stirrer, a condenser, a thermometer, and an inert gas inlet, add 3,4,5-trichloropyridine, a molar excess of anhydrous potassium fluoride, and a catalytic amount of the phase-transfer catalyst.

-

Add the anhydrous solvent to the mixture.

-

Under a continuous flow of inert gas, heat the reaction mixture to a high temperature (typically in the range of 180-220 °C).

-

Monitor the progress of the reaction by gas chromatography (GC) or GC-mass spectrometry (GC-MS). The reaction is expected to proceed through partially fluorinated intermediates.

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Filter the solid salts and wash them with a suitable organic solvent.

-

The crude product in the filtrate can be purified by fractional distillation under atmospheric or reduced pressure to yield pure this compound.

Caption: Proposed synthesis workflow for this compound.

Chemical Reactivity: A Hub for Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyridine ring, further amplified by the presence of three strongly electron-withdrawing fluorine atoms, makes this compound highly susceptible to nucleophilic aromatic substitution (SₙAr).

Regioselectivity of Nucleophilic Attack

In polyfluorinated pyridines, the position of nucleophilic attack is governed by the electronic stabilization of the Meisenheimer intermediate. For pyridine systems, the positions ortho and para to the ring nitrogen (C2, C6, and C4) are generally the most activated towards nucleophilic attack. This is because the negative charge in the resulting intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[5]

In the case of this compound, the C4 position is para to the nitrogen and is flanked by two fluorine atoms, while the C3 and C5 positions are meta to the nitrogen. Therefore, the C4 position is the most likely site for nucleophilic attack. The substitution of the fluorine at the 4-position is highly favored.

Caption: Regioselectivity of nucleophilic attack on this compound.

Illustrative Reaction: Synthesis of 3,5-Difluoro-4-[4-(trifluoromethoxy)phenoxy]pyridine

A practical example of the high reactivity and regioselectivity of this compound is its reaction with 4-(trifluoromethoxy)phenol to furnish 3,5-difluoro-4-[4-(trifluoromethoxy)phenoxy]pyridine, an intermediate in the synthesis of pharmaceuticals and agrochemicals.[6]

Experimental Protocol: Nucleophilic Aromatic Substitution[6]

Materials:

-

This compound

-

4-(Trifluoromethoxy)phenol

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous dimethylformamide (DMF)

-

Ethyl acetate

-

Water

Procedure:

-

In a round-bottom flask, a mixture of this compound (1.0 mmol), 4-(trifluoromethoxy)phenol (1.1 mmol), and anhydrous potassium carbonate (1.5 mmol) is stirred in anhydrous DMF (2 mL).

-

The reaction mixture is stirred at 25 °C for 18 hours.

-

The resulting mixture is partitioned between ethyl acetate and water.

-

The organic phase is separated, washed with water, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the desired 3,5-difluoro-4-[4-(trifluoromethoxy)phenoxy]pyridine.

Applications in Drug Discovery and Agrochemicals

The this compound scaffold and its derivatives are valuable building blocks in the synthesis of biologically active molecules. The fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism and can also modulate the pKa of the pyridine nitrogen, which can be crucial for receptor binding and pharmacokinetic properties.

While specific blockbuster drugs containing the this compound moiety are not prominently highlighted in the reviewed literature, the broader class of trifluoromethyl- and polyfluorinated pyridines are key components in numerous agrochemicals and pharmaceuticals.[7][8][9] For instance, various trifluoromethylpyridine derivatives are utilized in the synthesis of insecticides, herbicides, and fungicides.[7] The unique substitution pattern of this compound makes it a valuable starting material for the synthesis of complex, highly functionalized pyridine derivatives for screening in drug discovery programs.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Statements: [1]

-

H225: Highly flammable liquid and vapor.

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures: [10][11]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Avoid breathing fumes, mist, or vapors.

-

In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Disposal:

Dispose of waste material in accordance with local, regional, and national regulations. This may involve incineration in a licensed chemical destruction facility.[12]

Conclusion

This compound is a highly activated and versatile building block for organic synthesis. Its predictable reactivity in nucleophilic aromatic substitution reactions, coupled with the beneficial effects of fluorine incorporation, makes it a valuable tool for medicinal chemists and agrochemical scientists. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in the laboratory. As the demand for more sophisticated and effective bioactive molecules continues to grow, the strategic application of building blocks like this compound will undoubtedly play an increasingly important role in the future of drug discovery and materials science.

References

- Fisher Scientific.

- PubChem. This compound. National Center for Biotechnology Information. PubChem Compound Database; CID=16181465.

- ChemicalBook.

- Fisher Scientific.

- Washington State University. Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine.

- Detailed experimental procedure for the synthesis of 4-fluoropyridine.

- The Journal of Organic Chemistry. Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. (2017-11-27).

- NIST. Pyridine, 3-chloro-2,4,5,6-tetrafluoro-. NIST Chemistry WebBook.

- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- Journal of Education for Pure Science. Quantum Computational Study of the electronic properties of the interactions between 3THF and Some Metallic Linear Molecules Using DFT. (2022-04-07).

- NIST. Pyridine, 3-fluoro-. NIST Chemistry WebBook.

- Google Patents. Process for producing 3-chloro-5-trifluoromethylpyridines. EP0078410A2.

- Google Patents. 2-Amino-3-chloro-5-trifluoromethylpyridine. US4349681A.

- PubMed. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][6][10]triazine-based VEGFR-2 kinase inhibitors.

- PubMed Central. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022-09-21).

- Google Patents. Synthesis method of 2,3-difluoro-5-chloropyridine. CN101648904B.

- Charles River Laboratories.

- MDPI.

- ECHEMI. 2,3-Dichloro-5-(trifluoromethyl)

- SpectraBase.

- ChemicalBook. This compound | 67815-54-7.

- Jubilant Ingrevia.

- PubMed Central. DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties.

- MDPI.

- Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine.

- ACS Publications. Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one.

- PubMed. IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. (2020-09-30).

- Eugene E. Kwan. Lecture 3: Coupling Constants. (2012-01-31).

- PubChem. 2,3,5-Trifluoropyridine. National Center for Biotechnology Information. PubChem Compound Database; CID=2783287.

- Chemical Instrument

- NMR Facility, UCSB Chem and Biochem. 19F Chemical Shifts and Coupling Constants.

- Google Patents. Synthetic method of 2, 3, 5-trichloropyridine. CN104478793A.

- Biosynth. 3,4,5-Trichloropyridine | 33216-52-3 | FT75702.

- Sigma-Aldrich. 3,4,5-Trichloropyridine 98 33216-52-3.

Sources

- 1. This compound | C5H2F3N | CID 16181465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 67815-54-7 [m.chemicalbook.com]

- 3. eclass.uoa.gr [eclass.uoa.gr]

- 4. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. Page loading... [guidechem.com]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyridine, 3-fluoro- [webbook.nist.gov]

- 9. echemi.com [echemi.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. fishersci.com [fishersci.com]

- 12. chemicalbook.com [chemicalbook.com]

Introduction: The Strategic Value of 3,4,5-Trifluoropyridine

An In-Depth Technical Guide to 3,4,5-Trifluoropyridine (CAS: 67815-54-7)

This compound is a pivotal fluorinated heterocyclic building block in modern chemical synthesis. Its unique electronic properties, conferred by the presence of three fluorine atoms on the pyridine core, render it an exceptionally versatile reagent for the construction of complex molecular architectures. The strategic placement of fluorine, a bioisostere for hydrogen with profound effects on a molecule's physicochemical and biological properties, makes this compound a high-value intermediate in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2][3]

The pyridine nitrogen and the strongly electronegative fluorine atoms synergistically create an electron-deficient aromatic system. This electronic arrangement is the key to its reactivity, primarily activating the ring for nucleophilic aromatic substitution (SNAr) and enabling its participation in various cross-coupling reactions. This guide provides a comprehensive overview of its properties, reactivity, applications, and handling protocols to empower researchers in leveraging its full synthetic potential.

Physicochemical and Spectroscopic Profile

Accurate identification and characterization are the foundation of sound chemical research. The key properties of this compound are summarized below.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 67815-54-7 | [4][5] |

| Molecular Formula | C₅H₂F₃N | [4][6][7] |

| Molecular Weight | 133.07 g/mol | [5][7][8] |

| Physical Form | Colorless Liquid | [8][9] |

| Boiling Point | 85-87 °C | [10] |

| Density | ~1.396 g/cm³ (Predicted) | [10] |

| Storage Conditions | 2-8°C, under inert atmosphere | [8][11] |

| InChI Key | OCKWONYIDVFISR-UHFFFAOYSA-N | [6][8] |

Spectroscopic Signature Analysis

While experimental spectra should always be acquired for confirmation, the expected spectroscopic data provides a reliable fingerprint for this compound.

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing a single signal for the two equivalent protons at the C2 and C6 positions. This signal would likely appear as a triplet due to coupling with the two adjacent fluorine atoms at C3 and C5. The chemical shift would be in the downfield aromatic region, characteristic of an electron-poor pyridine ring.

-

¹⁹F NMR: The fluorine NMR spectrum would be more complex and highly informative. Two distinct signals are expected: one for the fluorine atom at the C4 position and another for the two equivalent fluorine atoms at the C3 and C5 positions. The signals would exhibit complex splitting patterns due to F-F and F-H couplings.

-

¹³C NMR: The carbon NMR will show three distinct signals for the carbon atoms of the pyridine ring. The C-F couplings (large one-bond ¹JCF and smaller multi-bond ⁿJCF) will be evident, serving as a key diagnostic feature.

-

Mass Spectrometry (EI-MS): The mass spectrum will show a prominent molecular ion (M⁺) peak at m/z 133.[12] Fragmentation patterns would likely involve the loss of fluorine (F•) or hydrogen cyanide (HCN), which are characteristic of fluorinated pyridine compounds.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong C-F stretching vibrations, typically in the 1100-1300 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations will also be present in the 1400-1600 cm⁻¹ range.[13]

Reactivity and Synthetic Protocols

The synthetic utility of this compound is dominated by its susceptibility to nucleophilic attack, a direct consequence of its electron-deficient nature.

The Cornerstone Reaction: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the most powerful transformation for this substrate.[14] The electron-withdrawing effects of the pyridine nitrogen and the three fluorine atoms make the ring highly electrophilic. The fluorine atom at the C4 position is particularly activated and is typically the first to be displaced by a wide range of nucleophiles (O-, N-, S-, and C-based). This regioselectivity is driven by the ability of the pyridine nitrogen to stabilize the negative charge in the Meisenheimer intermediate formed during the attack at the para-position.[14]

Figure 1: Generalized SNAr mechanism at the C4 position of this compound.

Field-Proven Protocol: Synthesis of 3,5-Difluoro-4-phenoxypyridine

This protocol demonstrates a typical SNAr reaction, displacing the C4-fluorine with an oxygen nucleophile. This is analogous to the preparation of 3,5-difluoro-4-[4-(trifluoromethoxy)phenoxy]pyridine.[15]

Objective: To synthesize a diaryl ether via SNAr.

Materials:

-

This compound (1.0 mmol, 133 mg)

-

Phenol (1.1 mmol, 104 mg)

-

Anhydrous Potassium Carbonate (K₂CO₃) (1.5 mmol, 207 mg)

-

Anhydrous Dimethylformamide (DMF) (2 mL)

-

Ethyl Acetate

-

Water (deionized)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (133 mg, 1.0 mmol), phenol (104 mg, 1.1 mmol), and anhydrous potassium carbonate (207 mg, 1.5 mmol).

-

Add anhydrous DMF (2 mL) to the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture vigorously at room temperature (25 °C) for 18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate (20 mL) and water (20 mL).

-

Separate the layers. Wash the organic phase sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3,5-difluoro-4-phenoxypyridine.

Expanding Complexity: Palladium-Catalyzed Cross-Coupling Reactions

While less common than SNAr, the C-F bonds in this compound can also participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations.[16] These reactions typically require more forcing conditions compared to their chloro- or bromo-analogs but offer a powerful method for C-C and C-N bond formation.[17][18] The reactivity of the different positions can often be controlled by the choice of catalyst, ligands, and reaction conditions, allowing for sequential functionalization.[16][19]

Figure 2: Synthetic workflow illustrating the diversification of this compound.

Applications in Research and Development

The incorporation of the fluoropyridyl motif is a well-established strategy in drug and agrochemical design to enhance metabolic stability, binding affinity, and bioavailability.[1][2] this compound serves as a key intermediate in the synthesis of these advanced molecules.[9]

-

Pharmaceuticals: It is a building block for creating novel therapeutic agents. The fluorinated pyridine core can be found in molecules targeting a range of diseases, where the fluorine atoms modulate pKa and lipophilicity, improving drug-like properties.[3][9][20]

-

Agrochemicals: In the agrochemical industry, this scaffold is used to develop new insecticides, herbicides, and fungicides.[9][21][22] The trifluoropyridyl group can increase the biological activity and environmental persistence of the final product, leading to more effective crop protection agents.[3][9]

-

Materials Science: The unique electronic and physical properties of fluorinated aromatics make them attractive for the synthesis of advanced materials, including polymers and liquid crystals.

Safety, Handling, and Storage

Due to its reactivity and potential toxicity, strict safety protocols must be followed when handling this compound.

Hazard Identification

This compound is classified with multiple hazards.[5]

-

GHS Classification: Skin Irritant (Category 2), Serious Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory tract irritation), Flammable Liquid (Category 2), Harmful if Swallowed (Acute Toxicity, Oral, Category 4).[4][5]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H225 (Highly flammable liquid and vapor), H302 (Harmful if swallowed).[4][5][8]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood.[4] Emergency eyewash stations and safety showers must be readily accessible.[4]

-

Personal Protective Equipment:

-

Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile).[4]

-

Eye Protection: Use chemical safety goggles or a face shield.[4]

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[4]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator with an appropriate cartridge.[23]

-

First Aid Measures

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention.[4]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical advice if irritation persists.[4][23]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8][11] Keep away from heat, sparks, and open flames.[11] Store under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C for long-term stability.[8][11]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in the molecular sciences. Its well-defined reactivity, centered on regioselective nucleophilic aromatic substitution, provides a reliable and versatile platform for constructing novel compounds with tailored properties. By understanding its chemical behavior and adhering to strict safety protocols, researchers can effectively utilize this potent building block to accelerate the development of next-generation pharmaceuticals, agrochemicals, and advanced materials.

References

- SynQuest Laboratories, Inc. (n.d.). This compound Safety Data Sheet.

- Guidechem. (n.d.). What are the applications and preparation methods of 3,4,5-Trichloropyridine?.

- Sigma-Aldrich. (n.d.). This compound.

- Ambeed. (n.d.). This compound.

- ChemicalBook. (n.d.). This compound Chemical Properties.

- Alichem. (n.d.). This compound.

- Benchchem. (2025). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,5-Dibromo-3-(trifluoromethyl)pyridine.

- Pipzine Chemicals. (n.d.). This compound.

- PubChem. (n.d.). This compound.

- LookChem. (n.d.). Cas 67815-54-7, this compound.

- Kobayashi, Y., & Kumadaki, I. (1977). Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. Accounts of Chemical Research, 10(5), 197-204.

- Matrix Scientific. (2015).

- Fiksdahl, A., et al. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 130-134.

- SciSpace. (2006). A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution.

- Sigma-Aldrich. (2024). This compound Safety Data Sheet.

- Jiayuan. (n.d.). 2,3,5-Trifluoropyridine.

- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 198-214.

- ResearchGate. (2006). (PDF) A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.

- ResearchGate. (2015). (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.

- PubMed Central. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications.

- Postovoytov, D. S., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(23), 12591-12600.

- MDPI. (2015). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.

- Wikipedia. (n.d.). Nucleophilic aromatic substitution.

- Sigma-Aldrich. (n.d.). Palladium-catalyzed Cross-coupling Reactions.

- ResearchGate. (2021). (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- Percy, J. M., et al. (2001). Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. Journal of the Chemical Society, Perkin Transactions 1, 2757-2765.

- ChemicalBook. (n.d.). 2,3,5,6-Tetrafluoropyridine(2875-18-5) 1H NMR spectrum.

- ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube.

- ResearchGate. (n.d.). ¹H NMR spectra of 1, 2, 3, 4, 5 and 7 (red line) along with the....

- University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

- OpenOChem Learn. (n.d.). HNMR Practice 1.

Sources

- 1. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 4. synquestlabs.com [synquestlabs.com]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. 67815-54-7 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 7. This compound [acrospharmatech.com]

- 8. This compound | 67815-54-7 [sigmaaldrich.com]

- 9. lookchem.com [lookchem.com]

- 10. This compound CAS#: 67815-54-7 [amp.chemicalbook.com]

- 11. 2,3,5-Trifluoropyridine | Jiayuan [jy-chemical.com]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. HNMR Practice 1 | OpenOChem Learn [learn.openochem.org]

- 14. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 15. Page loading... [guidechem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 23. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Molecular Structure of 3,4,5-Trifluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Fluorinated Heterocycles

The introduction of fluorine into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered electronic profiles—have propelled fluorinated heterocycles to the forefront of drug discovery and advanced materials development. Among these, 3,4,5-trifluoropyridine stands out as a versatile building block, offering a unique substitution pattern that influences the molecule's reactivity and biological activity. This guide provides a comprehensive technical overview of the molecular structure of this compound, delving into its synthesis, electronic properties, and spectroscopic signature to empower its effective utilization in research and development.

Core Molecular Attributes of this compound

This compound is a halogenated aromatic heterocycle with the chemical formula C₅H₂F₃N. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 67815-54-7 | |

| Molecular Formula | C₅H₂F₃N | |

| Molecular Weight | 133.07 g/mol | |

| Boiling Point | 85-87 °C | |

| Appearance | Liquid | |

| SMILES | C1=C(C(=C(C=N1)F)F)F | |

| InChIKey | OCKWONYIDVFISR-UHFFFAOYSA-N |

Synthesis Strategies: Accessing the 3,4,5-Trifluoro Scaffold

The synthesis of this compound is not as straightforward as some other pyridine isomers. Direct fluorination of pyridine often leads to a mixture of products. A common and effective strategy involves halogen exchange (HALEX) reactions, typically starting from a more readily available polychlorinated pyridine, such as pentachloropyridine.

Halogen Exchange (HALEX) from Pentachloropyridine

This industrial-scale approach leverages the differential reactivity of the chlorine atoms on the pyridine ring towards nucleophilic substitution by fluoride ions. The 2, 4, and 6 positions of the pyridine ring are more activated towards nucleophilic attack than the 3 and 5 positions. By carefully controlling the reaction conditions, a selective exchange of chlorine for fluorine can be achieved.

A plausible synthetic pathway is outlined below, based on established methodologies for the preparation of fluorinated pyridines.

Caption: Plausible synthetic route to this compound via halogen exchange.

Experimental Protocol: Synthesis of this compound via Halogen Exchange

Disclaimer: This is a generalized protocol based on literature for similar compounds. Actual reaction conditions may need to be optimized for safety and yield.

-

Reaction Setup: In a high-pressure autoclave equipped with a mechanical stirrer, thermocouple, and pressure gauge, charge pentachloropyridine, anhydrous potassium fluoride (KF), and a high-boiling aprotic solvent (e.g., sulfolane or N-methyl-2-pyrrolidone). The molar ratio of KF to pentachloropyridine is crucial and should be carefully controlled to favor the desired degree of fluorination.

-

Reaction Execution: The autoclave is sealed, and the mixture is heated to a high temperature (typically in the range of 150-250 °C) with vigorous stirring. The reaction progress is monitored by gas chromatography (GC) by periodically taking aliquots from the reaction mixture.

-

Workup and Isolation: After the desired conversion is achieved, the reaction mixture is cooled to room temperature. The solid salts are removed by filtration. The filtrate, containing a mixture of chloro-fluoro pyridines, is then subjected to fractional distillation under reduced pressure to isolate the different isomers.

-

Further Conversion and Purification: The fraction containing intermediates that can lead to this compound may require further fluorination or a reduction step to remove remaining chlorine atoms. Final purification is typically achieved by preparative gas chromatography or further fractional distillation to obtain this compound of high purity.

Molecular Geometry and Electronic Structure

The precise arrangement of atoms and the distribution of electrons in this compound dictate its reactivity and interactions with other molecules. In the absence of experimental crystallographic data, high-level computational chemistry methods, such as Density Functional Theory (DFT), provide reliable insights into the molecular geometry.

Note: The following structural parameters are predicted based on DFT calculations and serve as a robust estimation of the actual molecular geometry.

Predicted Molecular Geometry of this compound

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C2-C3 | ~1.38 Å |

| C3-C4 | ~1.39 Å |

| C4-C5 | ~1.39 Å |

| C5-C6 | ~1.38 Å |

| C2-N1 | ~1.33 Å |

| C6-N1 | ~1.33 Å |

| C3-F | ~1.35 Å |

| C4-F | ~1.34 Å |

| C5-F | ~1.35 Å |

| C2-H | ~1.08 Å |

| C6-H | ~1.08 Å |

| Bond Angles (°) | |

| N1-C2-C3 | ~123° |

| C2-C3-C4 | ~118° |

| C3-C4-C5 | ~120° |

| C4-C5-C6 | ~118° |

| C5-C6-N1 | ~123° |

| C2-N1-C6 | ~118° |

The pyridine ring is planar, and the fluorine and hydrogen atoms lie in the same plane. The high electronegativity of the fluorine atoms significantly influences the electronic distribution within the aromatic ring, making the carbon atoms to which they are attached electron-deficient. This has profound implications for the molecule's reactivity, particularly in nucleophilic aromatic substitution reactions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be simple, showing a single signal for the two equivalent protons at the C2 and C6 positions. Due to the strong electron-withdrawing effect of the three fluorine atoms, this signal is anticipated to be significantly downfield (at a higher ppm value) compared to pyridine itself. The signal will likely appear as a complex multiplet due to coupling with the fluorine atoms.

¹³C NMR: The carbon NMR spectrum will provide information about the five carbon atoms in the ring. The carbons attached to fluorine (C3, C4, and C5) will exhibit large one-bond carbon-fluorine coupling constants (¹JCF). The chemical shifts of these carbons will be significantly influenced by the direct attachment of the highly electronegative fluorine atoms. The C2 and C6 carbons will also be affected, though to a lesser extent.

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. For this compound, two signals are expected in a 2:1 ratio. The two equivalent fluorine atoms at the C3 and C5 positions will produce one signal, while the fluorine atom at the C4 position will produce a separate signal. The chemical shifts and coupling patterns (JFF) will be characteristic of the substitution pattern.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H (H2, H6) | 8.0 - 8.5 | Multiplet | JHF |

| ¹³C (C2, C6) | 140 - 150 | Multiplet | JCF, JCCF |

| ¹³C (C3, C5) | 145 - 155 | Doublet of Multiplets | ¹JCF (large), JCCF, JCCCF |

| ¹³C (C4) | 150 - 160 | Doublet of Multiplets | ¹JCF (large), JCCF |

| ¹⁹F (F3, F5) | -140 to -160 | Multiplet | JFF, JHF |

| ¹⁹F (F4) | -150 to -170 | Multiplet | JFF, JHF |

Note: These are estimated ranges. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by strong absorption bands corresponding to the C-F stretching vibrations, typically in the 1100-1400 cm⁻¹ region. The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, and the C=C and C=N ring stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.

Key Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

| 3050 - 3150 | Aromatic C-H stretching |

| 1400 - 1600 | Aromatic C=C and C=N ring stretching |

| 1100 - 1400 | C-F stretching (strong) |

| 700 - 900 | C-H out-of-plane bending |

Reactivity and Applications in Drug Development

The electronic nature of the this compound ring, with its electron-deficient carbon atoms, makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. The fluorine atoms can act as leaving groups when attacked by a suitable nucleophile. The reactivity of the different positions can be modulated by the reaction conditions and the nature of the nucleophile.

This reactivity makes this compound a valuable intermediate for the synthesis of more complex substituted pyridines. In drug development, it can be used to introduce a fluorinated pyridine moiety into a larger molecule, which can enhance its pharmacological properties. For example, it is a precursor in the synthesis of certain agrochemicals and pharmaceuticals where the pyridine ring serves as a key pharmacophore.

An example of its application is in the preparation of 3,5-difluoro-4-[4-(trifluoromethoxy)phenoxy]pyridine, a reaction that highlights the selective displacement of the C4-fluorine atom.

Caption: Mechanism of nucleophilic aromatic substitution (SNAr) on this compound.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a flammable liquid and vapor. It is harmful if swallowed and causes skin and serious eye irritation. May cause respiratory irritation. Always consult the Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a valuable, albeit challenging to synthesize, building block for the development of novel pharmaceuticals and advanced materials. Its unique electronic properties, arising from the trifluoro-substitution pattern, govern its reactivity and spectroscopic characteristics. A thorough understanding of its molecular structure, as outlined in this guide, is paramount for its effective application in the design and synthesis of next-generation functional molecules. While experimental data remains somewhat limited, computational methods provide a powerful tool for predicting its properties and guiding its use in research and development.

References

- PubChem. This compound.

- European Patent Office.

- ACS Publications. Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. [Link]

An In-depth Technical Guide to the Synthesis Mechanism of 3,4,5-Trifluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3,4,5-Trifluoropyridine

This compound is a fluorinated heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries.[1] The strategic placement of fluorine atoms on the pyridine ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This makes this compound a valuable building block in the synthesis of novel bioactive molecules.[1] This guide provides a comprehensive overview of the core synthesis mechanism of this compound, focusing on the widely employed halogen exchange (Halex) reaction, starting from the readily accessible precursor, 3,4,5-trichloropyridine.

Core Synthesis Strategy: Halogen Exchange (Halex) Reaction

The industrial synthesis of this compound predominantly relies on the halogen exchange (Halex) reaction. This method involves the nucleophilic aromatic substitution (SNAr) of chlorine atoms with fluorine atoms on the pyridine ring. The process typically utilizes an alkali metal fluoride, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent.

The overall transformation can be represented as follows:

This reaction is a robust and scalable method for the introduction of fluorine into aromatic systems, particularly for electron-deficient rings like pyridine.

Mechanistic Deep Dive: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The Halex reaction for the synthesis of this compound proceeds through a well-established nucleophilic aromatic substitution (SNAr) mechanism. This multi-step process is initiated by the attack of a fluoride ion on the electron-deficient pyridine ring.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction commences with the nucleophilic attack of a fluoride ion (F⁻) on one of the carbon atoms bearing a chlorine atom in the 3,4,5-trichloropyridine ring. This attack is facilitated by the electron-withdrawing nature of the nitrogen atom in the pyridine ring and the chlorine atoms, which make the ring carbons electrophilic. The attack results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic system and onto the electronegative nitrogen atom, which helps to stabilize it.

Step 2: Elimination of the Leaving Group

The Meisenheimer complex is a high-energy intermediate. The subsequent step involves the elimination of a chloride ion (Cl⁻) as the leaving group, which is a facile process. This step restores the aromaticity of the pyridine ring and results in the formation of a chlorofluoropyridine intermediate.

Step 3: Subsequent Fluorination Steps

The process of nucleophilic attack and elimination is repeated for the remaining chlorine atoms on the ring until all three have been substituted by fluorine, ultimately yielding this compound. The reactivity of the remaining chlorine atoms may be influenced by the presence of the newly introduced fluorine atoms.

Causality Behind Experimental Choices

The success of the Halex reaction for synthesizing this compound hinges on several critical experimental parameters:

| Parameter | Choice | Rationale |

| Fluorinating Agent | Anhydrous Potassium Fluoride (KF) | KF is a cost-effective and readily available source of fluoride ions. It is crucial to use the anhydrous form as the presence of water can lead to the formation of hydroxy-pyridines as byproducts and reduce the nucleophilicity of the fluoride ion through hydration. |

| Solvent | Polar Aprotic Solvents (e.g., Sulfolane, Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP)) | These solvents are essential for several reasons: they have high boiling points, allowing the reaction to be conducted at the required high temperatures; they effectively solvate the potassium cation, which increases the "nakedness" and therefore the nucleophilicity of the fluoride anion; and they are chemically inert under the harsh reaction conditions. |

| Temperature | High Temperatures (typically >150°C) | High temperatures are necessary to overcome the activation energy of the nucleophilic aromatic substitution reaction. The C-Cl bonds in the pyridine ring are strong, and significant thermal energy is required to facilitate their cleavage. |

| Catalyst (Optional) | Phase-Transfer Catalysts (e.g., quaternary ammonium or phosphonium salts) | In some cases, phase-transfer catalysts can be employed to enhance the solubility of the fluoride salt in the organic solvent, thereby increasing the reaction rate and allowing for milder reaction conditions. |

Experimental Protocols

Part 1: Synthesis of the Starting Material: 3,4,5-Trichloropyridine

A common route to 3,4,5-trichloropyridine starts from 4-pyridinol.[2]

Step 1: Synthesis of 3,5-dichloro-4-pyridinol

-

Heat a stirred solution of 4-pyridinol (1.0 equivalent) in acetonitrile (15.0 volumes) and water (0.1 volumes) to 40°C.[2]

-

Add N-chlorosuccinimide (2.2 equivalents) in portions.[2]

-

Stir the reaction mixture at 45-55°C for 6-8 hours, monitoring the reaction progress by HPLC.[2]

-

After completion, cool the reaction mixture and stir for 3-4 hours.[2]

-

Filter the solid, wash with acetonitrile (1 x 2.0 volumes) and water (5.0 volumes + 2.0 volumes).[2]

-

Dry the product in an oven to a constant weight to obtain 3,5-dichloro-4-pyridinol.[2]

Step 2: Synthesis of 3,4,5-Trichloropyridine

-

Add phosphorus oxychloride (POCl₃, 2.0 equivalents) to a suspension of 3,5-dichloro-4-pyridinol (1.0 equivalent) in acetonitrile (5.0 volumes).[2]

-

Heat the reaction mixture to 50-55°C and stir for 24 hours, monitoring the reaction progress by HPLC.[2]

-

After completion, cool the mixture.[2]

-

Slowly pour the reaction mixture into water (5.0 volumes) at 2-10°C.[2]

-

Stir the mixture for 20-30 minutes and adjust the pH to 9-10 with a 50% aqueous NaOH solution.[2]

-

Raise the temperature to 25-30°C and extract the mixture with n-hexane (1 x 18.0 volumes, 2 x 10.0 volumes).[2]

-

The combined organic phases are then processed to isolate 3,4,5-trichloropyridine.[2]

Part 2: Synthesis of this compound via Halogen Exchange

-

Preparation: In a high-pressure reactor equipped with a mechanical stirrer, a thermocouple, and a condenser, charge anhydrous potassium fluoride (a molar excess relative to the chlorine atoms to be substituted) and a high-boiling polar aprotic solvent such as sulfolane.

-

Drying: Heat the mixture under vacuum to remove any trace amounts of water from the KF and solvent.

-

Reaction: Cool the mixture to a designated reaction temperature (e.g., 180-250°C) and add 3,4,5-trichloropyridine.

-

Monitoring: Maintain the reaction at the set temperature for several hours, monitoring the progress by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to observe the disappearance of the starting material and the formation of partially and fully fluorinated products.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product can be isolated by fractional distillation under reduced pressure. The crude product may require further purification.

-

Purification: The distilled product can be further purified by techniques such as preparative gas chromatography or crystallization to obtain high-purity this compound.

Potential Side Reactions and Byproducts

During the Halex fluorination of 3,4,5-trichloropyridine, several side reactions can occur, leading to the formation of byproducts:

-

Incomplete Fluorination: The reaction may not proceed to completion, resulting in a mixture of partially fluorinated intermediates, such as dichlorofluoropyridines and chlorodifluoropyridines.

-

Hydrolysis: If trace amounts of water are present in the reaction mixture, hydrolysis of the chlorinated or fluorinated pyridines can occur, leading to the formation of hydroxypyridines.

-

Polymerization/Decomposition: At the high temperatures required for the Halex reaction, decomposition or polymerization of the starting materials or products can occur, leading to the formation of tar-like substances.

Careful control of reaction conditions, particularly temperature and the exclusion of water, is crucial to minimize the formation of these byproducts and maximize the yield of the desired this compound.

Conclusion

The synthesis of this compound is a critical process for accessing a valuable building block for the development of new pharmaceuticals and agrochemicals. The halogen exchange reaction of 3,4,5-trichloropyridine provides a robust and scalable method for its production. A thorough understanding of the underlying SNAr mechanism and the critical experimental parameters is essential for researchers and scientists to optimize this synthesis, control the formation of byproducts, and efficiently produce high-purity this compound for their applications.

References

- Pipzine Chemicals. 3,4,5-Trichloropyridine. [Link]

- LookChem. Cas 67815-54-7, this compound. [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹⁹F NMR of 3,4,5-Trifluoropyridine

Introduction: The Significance of Fluorinated Pyridines and the Role of NMR

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has emerged as a paramount tool for modulating molecular properties. The pyridine ring, a ubiquitous motif in biologically active compounds, is a frequent subject of fluorination. Among its fluorinated derivatives, 3,4,5-trifluoropyridine stands as a key building block and a molecule of significant interest. Its unique electronic profile, stemming from the cumulative electron-withdrawing effects of three fluorine atoms on the pyridine core, imparts profound changes in reactivity, metabolic stability, and binding affinity.[1][2]

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation and characterization of such fluorinated molecules.[2][3] The presence of both protons (¹H) and fluorine-19 (¹⁹F) nuclei, both with a nuclear spin of 1/2 and high natural abundance, provides a rich source of structural information through chemical shifts and spin-spin coupling.[4][5] This guide offers a comprehensive exploration of the ¹H and ¹⁹F NMR spectroscopy of this compound, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary for its unambiguous characterization.

Theoretical Foundations: A Deeper Look at ¹H and ¹⁹F NMR

A thorough understanding of the underlying principles of NMR is crucial for the accurate interpretation of the spectra of this compound.

Chemical Shift (δ)

The chemical shift of a nucleus is a measure of its electronic environment. In the case of this compound, the strong electronegativity of the fluorine atoms and the nitrogen atom in the pyridine ring significantly influences the electron density around the remaining protons, leading to characteristic downfield shifts in the ¹H NMR spectrum.[1] Similarly, the electronic environment of each fluorine atom is unique, resulting in distinct signals in the ¹⁹F NMR spectrum. The large chemical shift dispersion of ¹⁹F NMR is particularly advantageous, often leading to well-resolved spectra even for complex molecules.[4][5]

Spin-Spin Coupling (J)

Spin-spin coupling, or J-coupling, arises from the interaction of nuclear spins through the bonding electrons. This interaction results in the splitting of NMR signals into multiplets and provides invaluable information about the connectivity of atoms within a molecule. In this compound, we can expect to observe:

-

¹H-¹H coupling (JHH): Coupling between the two protons on the pyridine ring.

-

¹H-¹⁹F coupling (JHF): Coupling between the protons and the fluorine atoms. These couplings can occur over multiple bonds.

-

¹⁹F-¹⁹F coupling (JFF): Coupling between the different fluorine atoms.

The magnitude of the coupling constant, measured in Hertz (Hz), is dependent on the number of bonds separating the coupled nuclei, their dihedral angle, and the nature of the intervening bonds.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The acquisition of high-resolution and artifact-free NMR spectra is paramount for accurate structural analysis. The following protocol outlines the key steps for obtaining ¹H and ¹⁹F NMR data for this compound.

Sample Preparation

-

Compound Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectra.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For non-polar to moderately polar compounds like this compound, deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO) are suitable choices.

-

Concentration: For ¹H NMR, a concentration of 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent is typically sufficient.[6] For ¹⁹F NMR, which has high sensitivity, a similar or slightly lower concentration can be used.

-

Reference Standard: For ¹H NMR, tetramethylsilane (TMS) is the universally accepted internal reference standard (δ = 0.00 ppm). For ¹⁹F NMR, an external or internal reference is necessary. Common references include CFCl₃ (δ = 0.00 ppm) or trifluoroacetic acid (TFA) (δ ≈ -76.5 ppm).[1][7] It is crucial to report the reference standard used.

Instrumental Setup and Data Acquisition

The following is a general guide for acquiring spectra on a modern NMR spectrometer. Specific parameters may need to be optimized based on the instrument and sample.

| Parameter | ¹H NMR | ¹⁹F NMR | Rationale |

| Observe Frequency | e.g., 400 MHz | e.g., 376 MHz | Instrument dependent. |

| Pulse Angle | 30-45° | 30-45° | A smaller pulse angle allows for a shorter relaxation delay. |

| Spectral Width | ~10 ppm | ~100 ppm | The chemical shift range for ¹⁹F is much larger than for ¹H.[4] |

| Acquisition Time | 2-4 seconds | 1-2 seconds | To ensure good digital resolution. |

| Relaxation Delay | 1-2 seconds | 1-2 seconds | Allows for the relaxation of nuclear spins between scans. |

| Number of Scans | 8-16 | 4-8 | ¹⁹F is a highly sensitive nucleus, requiring fewer scans.[4] |

Workflow for NMR Data Acquisition:

Caption: A streamlined workflow for acquiring and analyzing NMR data.

Spectral Interpretation: Decoding the ¹H and ¹⁹F NMR of this compound

Due to the absence of readily available, experimentally verified spectral data for this compound in the public domain, the following interpretation is based on established principles and data from analogous fluorinated pyridines.

Structure and Numbering:

Caption: The chemical structure of this compound with atom numbering.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is expected to show a single signal for the two equivalent protons at the C2 and C6 positions.

-

Chemical Shift (δ): Due to the strong electron-withdrawing nature of the three fluorine atoms and the nitrogen atom, the protons at C2 and C6 will be significantly deshielded. The chemical shift is anticipated to be in the range of δ 8.0 - 8.5 ppm .

-

Multiplicity: This signal will be a complex multiplet due to coupling with the fluorine atoms at the C3, C4, and C5 positions. The primary splitting will arise from the three-bond coupling to the fluorine at C3 (and C5), and the four-bond coupling to the fluorine at C4.

¹⁹F NMR Spectrum Analysis

The ¹⁹F NMR spectrum is expected to show two distinct signals due to the symmetry of the molecule.

-

F3 and F5: These two fluorine atoms are chemically equivalent and will give rise to a single signal.

-

F4: This fluorine atom is in a unique chemical environment and will produce a separate signal.

Expected Chemical Shifts and Coupling Constants:

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| H2, H6 | 8.0 - 8.5 | ddd | ³J(H2-F3) ≈ 5-8 Hz, ⁴J(H2-F4) ≈ 2-4 Hz, ⁵J(H2-F5) ≈ 1-2 Hz |

| F3, F5 | -130 to -140 | t | ³J(F3-F4) ≈ 15-20 Hz |

| F4 | -150 to -160 | t | ³J(F4-F3) ≈ 15-20 Hz, ³J(F4-F5) ≈ 15-20 Hz |

Note: These are estimated values based on data for other fluoropyridines and general trends in NMR spectroscopy. Actual experimental values may vary.

Spin-Spin Coupling Network:

Caption: The spin-spin coupling network in this compound.

Advanced NMR Techniques for Unambiguous Assignment

For a definitive structural confirmation and to resolve any spectral ambiguities, two-dimensional (2D) NMR experiments are invaluable.

-

COSY (Correlation Spectroscopy): While not directly applicable for assigning the single proton resonance in this compound, it is a fundamental technique for establishing ¹H-¹H connectivity in more complex analogs.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, allowing for the assignment of the ¹³C spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. This would be crucial for assigning the quaternary, fluorine-bearing carbons in the ¹³C spectrum by observing correlations from the H2/H6 protons to C3, C4, and C5.

-

¹H-¹⁹F HETCOR (Heteronuclear Correlation): This 2D experiment directly correlates proton and fluorine nuclei that are coupled to each other, providing a clear map of the ¹H-¹⁹F coupling network and aiding in the assignment of both spectra.

2D NMR Experimental Workflow:

Caption: Decision workflow for utilizing 2D NMR techniques.

Conclusion: A Powerful Analytical Approach

The combination of ¹H and ¹⁹F NMR spectroscopy provides a powerful and comprehensive analytical strategy for the characterization of this compound. By carefully preparing the sample, optimizing acquisition parameters, and employing a combination of 1D and 2D NMR experiments, researchers can obtain a wealth of structural information. This guide provides the theoretical and practical framework necessary to confidently acquire and interpret the NMR spectra of this important fluorinated building block, thereby facilitating its application in the advancement of pharmaceutical and agrochemical research.

References

- Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy Provides Mechanistic Insight into the Biginelli Condensation toward the Chemical Synthesis of Novel Trifluorinated Dihydro- and Tetrahydropyrimidinones as Antiproliferative Agents. (n.d.). National Institutes of Health.

- Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy. (2021, April 18). Mesbah Energy.

- Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. (n.d.). Royal Society of Chemistry.

- 19F NMR Reference Standards. (n.d.). University of Missouri-St. Louis.

- 1 H NMR spectrum for compound 3 in pyridine-d 5. (n.d.). ResearchGate.

- This compound. (n.d.). PubChem.

- Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia.

- A Theoretical Analysis of the 19F NMR Spectrum of 5-(Perfluoroethyl)-3,4,5-tris(trifluoromethyl)pyrazolidin-3-ol. (2024, January 1). ResearchGate.

- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2022). Chemical Science, 13(13), 3765-3774.

- 19Flourine NMR. (n.d.). University of Ottawa.

- Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017, December 18). AZoM.com.

- Fluorine-19 Nuclear Magnetic Resonance. (n.d.). Defense Technical Information Center.

- 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). (n.d.). The Human Metabolome Database.

- The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). (2022). Forensic Science International, 340, 111450.

- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2022). National Institutes of Health.

- 3-Fluoropyridine - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.

- Spectral Database for Organic Compounds, SDBS. (n.d.). AIST.

- NMR Spectroscopy :: Hans Reich NMR Collection - Content. (2020, February 14). Organic Chemistry Data.

- Lecture 3: Coupling Constants. (2012, January 31). Harvard University.

- Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (2017, October 18). National Institutes of Health.

- Two-dimensional NMR spectra of compound 1: a HSQC; b HMBC; c TOCSY; d COSY. (n.d.). ResearchGate.

- Proton NMR chemical shifts and coupling constants for brain metabolites. (n.d.).

- This compound. (n.d.). PubChem.

- 2D NMR. (n.d.). EPFL.

- Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility.

- 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube.

- Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds. (2013, March 29). PubMed.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. azom.com [azom.com]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy Provides Mechanistic Insight into the Biginelli Condensation toward the Chemical Synthesis of Novel Trifluorinated Dihydro- and Tetrahydropyrimidinones as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. colorado.edu [colorado.edu]

IR spectroscopy of 3,4,5-Trifluoropyridine

An In-depth Technical Guide to the Infrared Spectroscopy of 3,4,5-Trifluoropyridine

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry and agrochemical development, prized for the unique electronic properties conferred by its fluorine substituents.[1][2] As with any high-value synthetic intermediate, unambiguous structural verification and quality control are paramount. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the molecular identity and integrity of such compounds. This guide provides a comprehensive examination of the theoretical principles, practical experimental protocols, and detailed spectral interpretation for this compound, grounded in field-proven insights to ensure robust and reliable analysis.

The 'Why': Strategic Importance of Vibrational Spectroscopy

In a drug development pipeline, the journey from a starting material to an active pharmaceutical ingredient (API) is governed by stringent quality control. Each synthetic step must be validated to ensure the correct molecular structure has been achieved. IR spectroscopy serves as a fundamental first-line analytical tool for this purpose. By measuring the absorption of infrared radiation, we can probe the vibrational modes of a molecule—the characteristic stretching and bending of its chemical bonds.[3]

For a molecule like this compound, the IR spectrum provides a unique "molecular fingerprint." This fingerprint allows us to:

-

Confirm Identity: Match the experimental spectrum against a reference or theoretical data to verify the presence of the trifluorinated pyridine ring.

-

Assess Purity: Identify unexpected peaks that may indicate the presence of starting materials, solvents, or by-products.

-

Monitor Reactions: Track the disappearance of reactant-specific vibrational modes and the appearance of product-specific ones in real-time.

The power of this technique lies in its direct correlation of spectral features to specific functional groups, such as the C-F, C=N, and aromatic C-H bonds that define this compound.

Theoretical Grounding: Predicting the Spectrum

Every peak in an IR spectrum corresponds to a specific molecular vibration that causes a change in the molecule's net dipole moment.[4] For this compound (C₅H₂F₃N), we can anticipate several key vibrational regions based on its structure. Modern computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting these frequencies with high accuracy, aiding in the definitive assignment of experimental bands.[5][6][7]

The primary vibrational modes of interest are:

-

Aromatic C-H Stretching: The two C-H bonds on the pyridine ring will give rise to stretching vibrations typically observed above 3000 cm⁻¹.[8]

-

Pyridine Ring Stretching (C=C and C=N): The vibrations of the aromatic ring itself are complex but highly characteristic, appearing in the 1650-1400 cm⁻¹ region.[9][10] The electronegativity of the fluorine atoms can subtly shift these frequencies compared to unsubstituted pyridine.

-

C-F Stretching: The carbon-fluorine bond is highly polar and gives rise to very strong absorption bands. These are among the most prominent features in the spectrum and are typically found in the 1300-1100 cm⁻¹ range.[5][11] Due to vibrational coupling, this region may contain multiple strong, sharp peaks.

-

Fingerprint Region (< 1100 cm⁻¹): This lower-wavenumber region contains a wealth of complex vibrations, including C-H and C-F in-plane and out-of-plane bending modes. While individual peak assignment can be challenging, the overall pattern is unique to the molecule's specific substitution pattern.

The following diagram illustrates the direct relationship between the molecular structure of this compound and the expected regions of its IR spectrum.

Caption: Correlation of molecular bonds to IR spectral regions.

Experimental Protocols: A Self-Validating Approach

The trustworthiness of an IR spectrum hinges on a meticulous experimental technique. The following protocols are designed to be self-validating, minimizing common sources of error and ensuring data integrity.

Protocol 1: Attenuated Total Reflectance (ATR)-FTIR for Neat Samples

ATR is the preferred method for rapid analysis of liquid or solid samples due to its minimal sample preparation and ease of use.[12][13] It works by measuring the changes that occur in an internally reflected IR beam when it comes into contact with a sample.

Methodology:

-

Instrument Preparation: Ensure the FT-IR spectrometer has been powered on and stable for at least 30 minutes.

-

Crystal Inspection & Cleaning: Visually inspect the ATR crystal (typically diamond or zinc selenide) for scratches or residue. Clean the crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

-

Background Acquisition (Self-Validation Step 1): With the clean, empty ATR accessory in place, acquire a background spectrum (typically 16-32 scans at 4 cm⁻¹ resolution). This is a critical step that measures the ambient atmosphere (H₂O, CO₂). A successful background scan will result in a flat baseline when a sample spectrum is not being collected, validating that the instrument is ready.

-

Sample Application: Place a single drop of this compound liquid directly onto the center of the ATR crystal. If the sample is a solid, place a small amount on the crystal and use the pressure clamp to ensure good contact.

-

Sample Spectrum Acquisition: Collect the sample spectrum using the same parameters as the background scan.

-

Data Verification (Self-Validation Step 2): The resultant spectrum should show characteristic peaks with a high signal-to-noise ratio and a stable baseline. The strong C-F bands should be clearly visible and not "flat-topped," which would indicate detector saturation.

-

Post-Measurement Cleaning: Thoroughly clean the sample from the ATR crystal using the same procedure as in Step 2. This prevents cross-contamination of subsequent measurements.

Protocol 2: Transmission Spectroscopy in Solution

Analyzing a compound in a dilute solution can be advantageous for obtaining sharper, more defined peaks by minimizing intermolecular interactions.

Methodology:

-

Solvent & Cell Selection: Choose an IR-transparent solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃). Caution: These are hazardous solvents and must be handled in a fume hood with appropriate personal protective equipment. Select a liquid transmission cell with windows (e.g., KBr or NaCl) that do not absorb in the region of interest.

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-2% w/v) in the chosen solvent.

-

Background Acquisition (Self-Validation Step 1): Assemble the liquid cell and fill it with the pure solvent only. Place it in the spectrometer's sample holder and acquire a background spectrum. This allows for the digital subtraction of all solvent-related absorbance bands.

-

Sample Measurement: Carefully clean and dry the cell, then fill it with the prepared sample solution. Acquire the sample spectrum.

-

Data Processing & Verification (Self-Validation Step 2): The spectrometer software will automatically subtract the solvent background from the sample spectrum. The resulting spectrum should show only the absorbance bands of this compound. A successful measurement will show a flat baseline in regions where the analyte does not absorb, confirming accurate solvent compensation.

Spectral Analysis: Interpreting the Data

While a full assignment requires DFT calculations, a reliable interpretation can be achieved by assigning the key functional group vibrations. The table below summarizes the expected absorption bands for this compound based on data from related fluorinated pyridines.[5][6][14]

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100 - 3050 | Weak - Medium | Aromatic C-H Stretch |

| 1640 - 1600 | Medium | C=C/C=N Ring Stretch |

| 1580 - 1550 | Medium | C=C/C=N Ring Stretch |

| 1470 - 1420 | Medium - Strong | C=C/C=N Ring Stretch |

| 1300 - 1100 | Very Strong | C-F Stretching Modes |

| 1050 - 1000 | Medium | Ring Breathing / C-H In-plane bend |

| 900 - 700 | Medium - Strong | C-H / C-F Out-of-plane bend |

Key Interpretive Insights:

-

The most dominant and unmistakable features of the spectrum will be the very strong, sharp peaks in the 1300-1100 cm⁻¹ region, which are definitive for the C-F bonds.

-

The pattern of peaks in the 1640-1420 cm⁻¹ region is characteristic of the pyridine ring structure.

-

The absence of significant peaks in the 3600-3200 cm⁻¹ (O-H) or 3000-2850 cm⁻¹ (aliphatic C-H) regions can confirm the absence of water or saturated hydrocarbon impurities.

The entire workflow, from sample preparation to final interpretation, follows a logical progression designed for accuracy and repeatability.

Caption: Standard workflow for FT-IR analysis.

Conclusion

FT-IR spectroscopy is an indispensable analytical technique in the workflow of any scientist working with this compound. Its ability to provide rapid and reliable structural confirmation makes it a cornerstone of quality control and reaction monitoring. By employing the robust, self-validating protocols detailed in this guide and grounding spectral interpretation in a solid theoretical framework, researchers can confidently verify the identity and purity of this critical chemical intermediate, ensuring the integrity of their downstream applications in drug discovery and materials science.

References

- Laane, J., & Zuo, Z. (2011). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1191-1195.

- ResearchGate. (n.d.). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine | Request PDF.

- Zuo, Z., & Laane, J. (2014). Infrared, Raman, and Ultraviolet Absorption Spectra and Theoretical Calculations and Structure of 2,3,5,6-Tetrafluoropyridine in its Ground and Excited Electronic States. Molecules, 19(6), 7243-7259.

- ResearchGate. (n.d.). FTIR spectra of (a) pyridine (black), (b)pyridine+[ChCl][ZnCl2]2 (red),....

- Wang, C., et al. (2013). Study of the Halogen Bonding between Pyridine and Perfluoroalkyl Iodide in Solution Phase Using the Combination of FTIR and 19F NMR. International Journal of Spectroscopy.

- ResearchGate. (n.d.). Ultraviolet, Infrared, and Raman Spectra of Pyridine and Its Fluoro Derivatives | Request PDF.

- Asath, R. M., et al. (2016). Vibrational spectroscopic, structural and nonlinear optical activity studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A DFT approach. AIP Conference Proceedings, 1731(1), 050063.

- CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy.